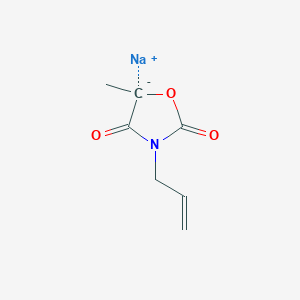

Allomethadione sodium

Description

Allomethadione sodium (C₇H₉NO₃, molecular weight: 155.15 g/mol) is an anticonvulsant agent primarily used in the treatment of epilepsy . Chemically, it is a 2,4-oxazolidinedione derivative, structurally characterized by a five-membered oxazolidine ring with two ketone groups at positions 2 and 4 . The compound is synthesized through a multi-step process involving the reaction of 5-methyloxazolidine-2,4-dione with potassium carbonate and allyl bromide in acetone, followed by purification via solvent extraction and distillation .

This compound has been noted for its improved tolerability compared to older anticonvulsants like trimethadione (Tridione). Specifically, it avoids common adverse effects such as photophobia, ataxia, and gastric irritation . However, it retains a risk of renal toxicity, which limits its clinical use .

Properties

CAS No. |

6058-46-4 |

|---|---|

Molecular Formula |

C7H8NNaO3 |

Molecular Weight |

177.13 g/mol |

IUPAC Name |

sodium;5-methyl-3-prop-2-enyl-1,3-oxazolidin-5-ide-2,4-dione |

InChI |

InChI=1S/C7H8NO3.Na/c1-3-4-8-6(9)5(2)11-7(8)10;/h3H,1,4H2,2H3;/q-1;+1 |

InChI Key |

QXGBKVKAWTZKOL-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=O)N(C(=O)O1)CC=C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allomethadione sodium typically involves the reaction of 5-methyloxazolidine-2,4-dione with sodium. The dry sodium salt of 5-methyloxazolidine-2,4-dione is obtained from a mixture of sodium, ethanol, urea, and ethyl lactate. This mixture is then suspended in dry benzene, and allyl bromide is added. The reaction mixture is boiled under reflux for about 20 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of industrial-grade reagents and solvents is common to achieve the desired quality.

Chemical Reactions Analysis

Acid-Base Reactions

As a sodium salt, allomethadione sodium reacts with strong acids (e.g., HCl, H₂SO₄) to regenerate the parent acid (allomethadione) and form corresponding sodium salts:

This reaction is typical of carboxylate or enolate salts .

Coordination Chemistry

The sodium ion may participate in ligand-exchange reactions with transition metals. For example, in aqueous solutions:

where M represents divalent metals like Ca²⁺ or Mg²⁺ .

Hydrolysis

In aqueous environments, the compound likely undergoes hydrolysis, especially under acidic or alkaline conditions. The sodium ion stabilizes the conjugate base, but prolonged exposure to moisture may degrade the diketone structure .

Nucleophilic Substitution

The enolate ion (from the deprotonated diketone) can act as a nucleophile in alkylation or acylation reactions:

where R-X is an alkyl/aryl halide .

Oxidation-Reduction

The diketone moiety may undergo redox reactions. For instance, reduction with LiAlH₄ could yield diols, though sodium’s presence might complicate such pathways due to its high reducing power .

Thermal Decomposition

At elevated temperatures (>200°C), this compound likely decomposes to release CO₂ and form sodium carbonate or oxides:

This aligns with thermal behavior of sodium carboxylates .

Research Gaps and Opportunities

Current literature lacks detailed kinetic or mechanistic studies on this compound. Future work could explore:

-

Spectroscopic Characterization : IR/NMR studies to confirm reactive sites.

-

Catalytic Applications : Use in organic synthesis as a base or nucleophile.

-

Biological Reactivity : Interactions with biomolecules (e.g., proteins).

Scientific Research Applications

Allomethadione sodium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of allomethadione sodium involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Trimethadione (Tridione)

- Molecular Formula: C₆H₉NO₃ (vs. C₇H₉NO₃ for Allomethadione) .

- Mechanism : Both are oxazolidinediones that inhibit voltage-gated calcium channels, reducing neuronal excitability .

- Efficacy : Comparable anticonvulsant potency in animal models .

- Side Effects :

- Clinical Use: Trimethadione was historically used for absence seizures but is now largely discontinued due to toxicity.

Allocupreide Sodium

Pharmacological Profile Comparison

| Parameter | Allomethadione Sodium | Trimethadione (Tridione) |

|---|---|---|

| Molecular Formula | C₇H₉NO₃ | C₆H₉NO₃ |

| Molecular Weight | 155.15 g/mol | 143.14 g/mol |

| Indications | Epilepsy | Epilepsy (absence seizures) |

| Key Advantages | No photophobia/gastric irritation | Historical efficacy |

| Key Limitations | Renal toxicity | Phototoxicity, hepatotoxicity |

| Market Status | Limited use in Europe | Largely discontinued |

Q & A

Q. What in vitro models are recommended for preliminary screening of this compound’s anticonvulsant activity?

- Methodological Answer : Use hippocampal slice models or pentylenetetrazole (PTZ)-induced seizure assays in rodent neuronal cultures. Measure GABAergic modulation via patch-clamp electrophysiology or fluorometric assays for chloride ion flux. Dose-response curves should include positive controls (e.g., phenobarbital) and negative controls (vehicle-only) .

Q. How should researchers address batch-to-batch variability in this compound during preclinical studies?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Chromatographic fingerprinting (HPLC/UPLC) to monitor impurities.

- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.

- Cross-validate results across ≥3 independent batches .

Advanced Research Questions

Q. What mechanisms underlie the contradictory efficacy data of this compound across in vivo vs. in vitro epilepsy models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models. Compare results with microdialysis data from in vitro systems. Integrate PBPK modeling to predict tissue distribution .

Q. How can computational approaches refine the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) against GABA receptor subunits to identify critical binding residues.

- Use QSAR models trained on IC data from analogs to predict novel substitutions (e.g., replacing allyl with cyclopropyl groups). Validate predictions via synthesis and patch-clamp assays .

Q. What experimental designs mitigate confounding variables in chronic toxicity studies of this compound?

- Methodological Answer :

- Use randomized, blinded cohorts with matched controls for age, sex, and genetic background.

- Include longitudinal biomarkers (e.g., serum transaminases for hepatotoxicity).

- Apply mixed-effects statistical models to account for inter-individual variability .

Data Analysis & Reproducibility

Q. How should researchers resolve conflicting pharmacokinetic data reported for this compound in different species?

- Methodological Answer : Conduct interspecies allometric scaling with correction factors for metabolic rate and plasma protein binding. Cross-reference with in vitro hepatocyte metabolism assays. Publish raw data (e.g., plasma concentration-time curves) in supplementary materials for transparency .

Q. What statistical frameworks are optimal for analyzing dose-dependent neuroprotective effects in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) for EC estimation. For longitudinal data, apply repeated-measures ANOVA with Tukey’s post hoc test. Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of small sample sizes .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.